molecular formula C10H16N2O2 B1526558 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1251088-26-2

1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1526558
M. Wt: 196.25 g/mol
InChI Key: VEACVCJKSAXCGY-UHFFFAOYSA-N
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Description

“1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H16N2O2 . It is a derivative of pyrazole, a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid”, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of “1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid” consists of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .

Scientific Research Applications

Pyrazole derivatives hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

One specific example of a pyrazole derivative is 1-Boc-pyrazole-4-boronic acid pinacol ester. It has been used as a reagent for Suzuki Coupling and Copper-catalyzed azidation . It has also been used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1 as potential antitumors and radioprotectants, and in the stereoselective synthesis of selective Cathepsin inhibitors .

Future Directions

The future directions for “1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the versatility of pyrazole derivatives, they may find use in various fields such as medicinal chemistry, drug discovery, and agrochemistry .

properties

IUPAC Name

1-butyl-5-ethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-3-5-6-12-9(4-2)8(7-11-12)10(13)14/h7H,3-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEACVCJKSAXCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)C(=O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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